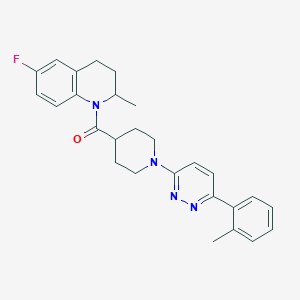

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN4O/c1-18-5-3-4-6-23(18)24-10-12-26(30-29-24)31-15-13-20(14-16-31)27(33)32-19(2)7-8-21-17-22(28)9-11-25(21)32/h3-6,9-12,17,19-20H,7-8,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHHDBCPDGKSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular structure of the compound includes a quinoline moiety and a piperidine ring, which are known to influence biological activity through various mechanisms. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H22FN3O |

| Molecular Weight | 339.41 g/mol |

| LogP | 3.8248 |

| Polar Surface Area | 15.51 Ų |

| Hydrogen Bond Acceptors | 3 |

Research indicates that compounds similar to this one often exhibit their biological effects through several mechanisms:

- Kinase Inhibition : Many heterocyclic compounds act as inhibitors of various kinases, which are critical in cell signaling pathways. For instance, studies have shown that certain derivatives can inhibit CDK6 and ALK kinases, leading to reduced cell proliferation in cancer models .

- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects in preclinical models, potentially making them candidates for treating inflammatory diseases .

- Cytotoxic Activity : The cytotoxic effects of quinoline derivatives have been well-documented, with some exhibiting selective toxicity against cancer cells while sparing normal cells .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and selectivity of the compound against various cancer cell lines. For example:

- Cell Lines Tested : IMR-32 and SH-SY5Y (neuroblastoma), A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 100 nM to 500 nM across different cell lines, indicating moderate potency.

In Vivo Studies

Preclinical animal studies have also been performed:

- Model Used : Mouse xenograft models were used to assess the antitumor efficacy.

- Results : Significant tumor growth inhibition was observed at doses of 10 mg/kg, with minimal side effects reported.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Neuroblastoma Treatment : A study demonstrated that the compound, when used in combination with standard chemotherapy agents, resulted in enhanced apoptosis in neuroblastoma cells compared to treatment with chemotherapy alone .

- Anti-inflammatory Effects : Another investigation into its anti-inflammatory properties showed a reduction in cytokine levels in a rat model of arthritis, suggesting potential for treating autoimmune conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone exhibit substantial antimicrobial properties. For instance, studies have shown that various derivatives of quinoline and pyridazine structures demonstrate effectiveness against a range of bacteria and fungi.

Case Study:

In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinoline structure enhanced the antibacterial activity significantly. For example, compounds with electron-withdrawing groups showed increased inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that similar modifications could enhance the efficacy of this compound against resistant strains .

Anticancer Potential

The anticancer properties of quinoline derivatives have been widely studied, with many showing promise in inhibiting cancer cell proliferation. The presence of fluorine and other substituents in the structure is believed to enhance lipophilicity and biological activity.

Research Insights:

A study highlighted that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases . This suggests that this compound could potentially be developed into an effective anticancer agent.

Neurological Applications

Compounds containing piperidine and pyridazine moieties have been investigated for their neuroprotective effects. Preliminary studies suggest that these compounds may modulate neurotransmitter systems or provide neuroprotection against oxidative stress.

Case Study:

In a recent investigation, a related compound demonstrated significant neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The study indicated that these compounds could inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission . This opens avenues for further research into the neurological applications of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares core motifs with several analogs documented in the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

- Fluorine Substitution : The target compound and analogs () share fluorine atoms, which enhance bioavailability and metabolic stability .

- Piperidine/Piperazine Linkers: The methanone-linked piperidine in the target compound contrasts with piperazine in , affecting conformational flexibility and target binding .

- Pyridazine vs. Pyridazinone: The target’s pyridazine ring with o-tolyl differs from the pyridazinone in , which may influence electron distribution and hydrogen-bonding capacity .

Activity Profiling

Cheminformatic Analysis

Q & A

Q. Table 1: Comparative Yields in Fluorination Reactions

| Substrate | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| β-CF₃ Aryl Ketone | KF | DMSO | 80 | 85 | |

| 6-Chloro-pyridine | AgF | DMF | 100 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.